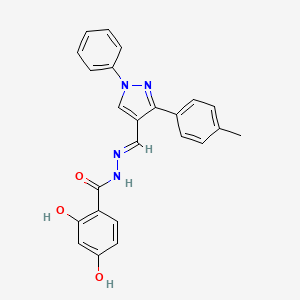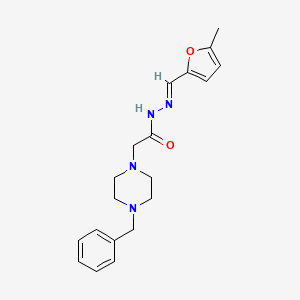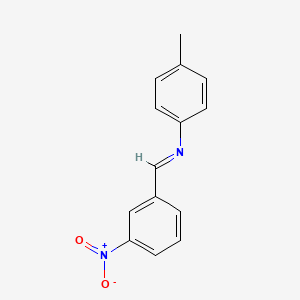![molecular formula C22H23N3 B11961994 4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine](/img/structure/B11961994.png)
4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a naphthylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine typically involves the condensation of 4-methylphenylpiperazine with 1-naphthaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and purification of the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the aromatic rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles such as alkyl halides or aryl halides.
Major Products Formed
Oxidation: Formation of naphthylmethylidene oxide derivatives.
Reduction: Formation of 4-(4-methylphenyl)-N-(1-naphthylmethyl)-1-piperazinamine.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
4-methylpropiophenone: An aromatic ketone with similar structural features but different functional groups.
4-methylmethcathinone (mephedrone): A β-ketoamphetamine with structural similarities but different pharmacological properties.
2-allyl-4-((4-(4-methylbenzyloxy)phenyl)diazenyl)phenol: An azomonoether dye with related aromatic structures.
Uniqueness
4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine is unique due to its combination of a piperazine ring, a 4-methylphenyl group, and a naphthylmethylidene moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H23N3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(E)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C22H23N3/c1-18-9-11-21(12-10-18)24-13-15-25(16-14-24)23-17-20-7-4-6-19-5-2-3-8-22(19)20/h2-12,17H,13-16H2,1H3/b23-17+ |
InChI Key |
NHNKQZNGVJBAFY-HAVVHWLPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)



![4-bromo-2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11961944.png)
![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11961948.png)

![4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961953.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11961954.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(3-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11961959.png)
![2-[(5E)-5-(4-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11961962.png)


